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Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens like
Pseudomonas aeruginosa, presents a significant challenge in clinical practice. One promising
strategy to combat resistance is the use of antibiotic adjuvants, which can restore the efficacy
of existing antibiotics. PA3552-IN-1 is a novel antibiotic adjuvant that has been identified to
resensitize MDR P. aeruginosa to polymyxin B by reducing the expression of the PA3552
protein.[1] This document provides a detailed protocol for performing a checkerboard assay to
evaluate the synergistic activity of PA3552-IN-1 in combination with polymyxin B against MDR
P. aeruginosa.

The checkerboard assay is a common in vitro method used to assess the interactions between
two antimicrobial agents.[2][3][4] By testing various concentrations of two compounds both
individually and in combination, it is possible to determine whether their combined effect is
synergistic, additive, indifferent, or antagonistic.[2][3]

Principle of the Checkerboard Assay

The checkerboard assay involves the serial dilution of two antimicrobial agents in a two-
dimensional array in a microtiter plate. One agent is serially diluted along the x-axis (columns),
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and the other is serially diluted along the y-axis (rows). Each well is then inoculated with a
standardized bacterial suspension. After incubation, the wells are examined for bacterial
growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index,
which quantifies the nature of the interaction between the two agents.[1][2]

Experimental Protocols

Materials

PA3552-IN-1 (stock solution in DMSO)

e Polymyxin B sulfate (stock solution in sterile water)

 MDR Pseudomonas aeruginosa strain (e.g., a clinical isolate with a high polymyxin B MIC)
» Cation-adjusted Mueller-Hinton Broth (CAMHB)

o Sterile 96-well microtiter plates

 Sterile reservoirs

o Multichannel pipette

» Single-channel pipettes

e Incubator (35°C + 2°C)

e Microplate reader (optional, for OD measurements)

e 0.5 McFarland turbidity standard

 Sterile saline or phosphate-buffered saline (PBS)

e DMSO (for control wells)

1. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Before performing the checkerboard assay, the MIC of each compound (PA3552-IN-1 and
polymyxin B) must be determined individually against the target MDR P. aeruginosa strain. This
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is typically done using the broth microdilution method according to Clinical and Laboratory
Standards Institute (CLSI) guidelines (M07, M100).

e Procedure:

o Prepare serial twofold dilutions of PA3552-IN-1 and polymyxin B in CAMHB in separate
96-well plates.

o Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to
achieve a final concentration of approximately 5 x 10"5 CFU/mL in each well.

o Incubate the plates at 35°C for 16-20 hours.

o The MIC is the lowest concentration of the antimicrobial agent that completely inhibits

visible bacterial growth.
2. Checkerboard Assay Protocol
This protocol is designed for a 96-well plate format.
e Preparation of Drug Dilutions:

o Based on the predetermined MICs, select a concentration range for each compound that
spans from well below to well above their individual MICs. For example, if the MIC of
polymyxin B is 64 pg/mL, the concentration range in the checkerboard could be 128, 64,
32, 16, 8, 4, 2, and 1 ug/mL. For PA3552-IN-1, a typical screening concentration for
adjuvants is around 20 puM, so a range of 40, 20, 10, 5, 2.5, 1.25, 0.625, and 0.3125 pM
could be used.[2][3]

o Prepare intermediate dilutions of each drug at four times the final desired concentration in
CAMHB.

e Plate Setup:

o Add 50 puL of CAMHB to each well of a 96-well plate, except for the first column and first

row.
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o In the first column (e.g., column 1, rows A-H), add 100 pL of the different concentrations of
the 4x polymyxin B stock solutions.

o In the first row (e.g., row A, columns 1-12), add 100 pL of the different concentrations of
the 4x PA3552-IN-1 stock solutions.

o Perform serial dilutions. Use a multichannel pipette to transfer 50 pL from column 1 to
column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate
to column 10. Discard 50 pL from column 10. Column 11 will serve as the drug-free growth
control. Column 12 can be used for sterility controls.

o Similarly, perform serial dilutions from row A down to row G.

o This will result in a checkerboard pattern of decreasing concentrations of polymyxin B from
left to right and decreasing concentrations of PA3552-IN-1 from top to bottom.

¢ Inoculation and Incubation:

o Prepare a bacterial inoculum of the MDR P. aeruginosa strain equivalent to a 0.5
McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of
approximately 5 x 10"5 CFU/mL in each well after adding 100 pL of the inoculum.

o Add 100 pL of the prepared bacterial suspension to each well (except for the sterility
control wells).

o The final volume in each well will be 200 L.
o Incubate the plate at 35°C for 16-20 hours.
o Data Analysis and Interpretation:

o After incubation, visually inspect the wells for turbidity. The lowest concentration of each
drug, alone or in combination, that inhibits visible growth is the MIC for that combination.

o Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no
growth using the following formulas:

s FIC of Drug A (Polymyxin B) = MIC of Drug A in combination / MIC of Drug A alone

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12421375?utm_src=pdf-body
https://www.benchchem.com/product/b12421375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

s FIC of Drug B (PA3552-IN-1) = MIC of Drug B in combination / MIC of Drug B alone

» FIC Index = FIC of Drug A + FIC of Drug B

o The interaction is interpreted as follows:
» Synergy: FIC Index < 0.5
= Additivity/Indifference: 0.5 < FIC Index < 4.0
» Antagonism: FIC Index > 4.0

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for Polymyxin B and PA3552-IN-1 against
MDR P. aeruginosa

Poly
PA35 )

myXxi
52-

nB 128 64 32 16 8 4 2 1 0
IN-1 Gl

Mg

M

(uM) mL)
40 - - - - - - - - +
20 - - - - - - + + +
10 - - - - + + + + +
5 - - - + + + + + +
2.5 - - + + + + + + +
1.25 - + + + + + + + +
0.625 + + + + + + + + +
0.312

+ + + + + + + + +
5
0 - - + + + + + + +
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(-) represents no visible growth; (+) represents visible growth. MIC of Polymyxin B alone = 64

pg/mL MIC of PA3552-IN-1 alone = 40 uM

Table 2: Calculation of FIC Index from Hypothetical Checkerboard Results

Combinat
ion [Polymyxi FIC FIC
_ [PA3552- ) Interpreta

resulting n B] (Polymyxi (PA3552- FIC Index .

. IN-1] (pM) tion

in no (ng/mL) n B) IN-1)

growth
8/64 = 10/40 =

1 8 10 0.375 Synergy
0.125 0.25
4164 =

2 4 20 20/40=0.5 0.5625 Additivity
0.0625
16/64 = 5/40 =

3 16 5 0.375 Synergy
0.25 0.125

2.5/40 =
4 32 2.5 32/64 =0.5 0.5625 Additivity
0.0625
Mandatory Visualization
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Checkerboard Assay Experimental Workflow
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Caption: Workflow for the checkerboard assay.
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Interpretation of Checkerboard Assay Results

FIC Index = FIC(A) + FIC(B)

Potentiation No Interaction Inhibition

Interactlon Outcomes
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(FIC Index < 0.5) (0.5 < FIC Index < 4.0) (FIC Index > 4.0)
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Caption: Interpretation of the FIC Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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